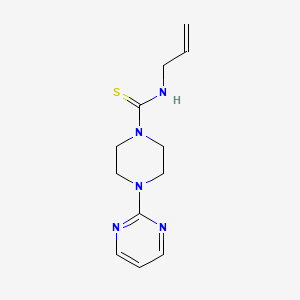
N-(prop-2-en-1-yl)-4-(pyrimidin-2-yl)piperazine-1-carbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-ALLYL-4-(2-PYRIMIDINYL)TETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE is a complex organic compound that belongs to the class of pyrazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-ALLYL-4-(2-PYRIMIDINYL)TETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrazine Ring: Starting from simple precursors like ethylenediamine and diketones, the pyrazine ring can be constructed through cyclization reactions.
Introduction of the Pyrimidinyl Group: This step involves the substitution of a hydrogen atom on the pyrazine ring with a pyrimidinyl group, often using nucleophilic substitution reactions.
Alkylation: The allyl group is introduced through alkylation reactions, typically using allyl halides in the presence of a base.
Thioamide Formation:
Industrial Production Methods
Industrial production of such compounds often involves optimization of the above synthetic routes to enhance yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
N~1~-ALLYL-4-(2-PYRIMIDINYL)TETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioamide group to an amine.
Substitution: The pyrimidinyl and allyl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halides, nucleophiles like amines or thiols.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, N1-ALLYL-4-(2-PYRIMIDINYL)TETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse functionalization, making it valuable in organic synthesis.
Biology
Biologically, pyrazine derivatives are known for their antimicrobial, antifungal, and anticancer activities. This compound could be investigated for similar properties, potentially leading to new therapeutic agents.
Medicine
In medicine, the compound might be explored for its potential as a drug candidate. Its interactions with biological targets could be studied to develop new treatments for various diseases.
Industry
Industrially, such compounds can be used in the development of new materials, including polymers and coatings, due to their unique chemical properties.
Mechanism of Action
The mechanism of action of N1-ALLYL-4-(2-PYRIMIDINYL)TETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE would depend on its specific interactions with molecular targets. Generally, pyrazine derivatives can interact with enzymes, receptors, and other proteins, modulating their activity. The pyrimidinyl group might enhance binding affinity to nucleic acids or proteins, while the thioamide group could participate in redox reactions.
Comparison with Similar Compounds
Similar Compounds
4-(2-Pyrimidinyl)tetrahydro-1(2H)-pyrazinecarbothioamide: Lacks the allyl group.
N~1~-Allyl-4-(2-pyridinyl)tetrahydro-1(2H)-pyrazinecarbothioamide: Pyridinyl group instead of pyrimidinyl.
N~1~-Allyl-4-(2-pyrimidinyl)tetrahydro-1(2H)-pyrazinecarboxamide: Carboxamide group instead of thioamide.
Uniqueness
N~1~-ALLYL-4-(2-PYRIMIDINYL)TETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE is unique due to the combination of its allyl, pyrimidinyl, and thioamide groups. This combination can result in distinct chemical reactivity and biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C12H17N5S |
|---|---|
Molecular Weight |
263.36 g/mol |
IUPAC Name |
N-prop-2-enyl-4-pyrimidin-2-ylpiperazine-1-carbothioamide |
InChI |
InChI=1S/C12H17N5S/c1-2-4-15-12(18)17-9-7-16(8-10-17)11-13-5-3-6-14-11/h2-3,5-6H,1,4,7-10H2,(H,15,18) |
InChI Key |
SKWZLLURMKATCT-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNC(=S)N1CCN(CC1)C2=NC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















